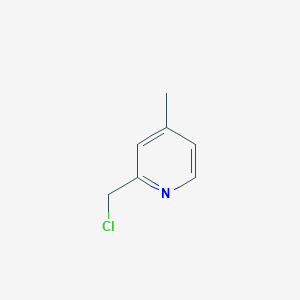
2-(Chloromethyl)-4-methylpyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemistry
2-(Chloromethyl)-4-methylpyridine is utilized in various chemical syntheses and reactions. For example, it serves as an intermediate in the efficient synthesis of halomethyl‐2,2′‐bipyridines, which are significant in the field of heterocyclic chemistry and organometallic compounds (Smith, Lamba, & Fraser, 2003). Another study focused on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine, which again highlights its role as a key intermediate in the synthesis of complex compounds (Li, 2012).
Analytical and Structural Investigations
The compound is also involved in studies aimed at understanding molecular structures and behaviors. For example, investigations into the structure, vibrational, electronic, and NMR analyses of related pyridine compounds provide insights into molecular stability and reactivity (Velraj, Soundharam, & Sridevi, 2015). These studies are crucial in advancing our understanding of molecular interactions and properties.
Applications in Material Science
In material science, derivatives of 2-(Chloromethyl)-4-methylpyridine have been studied for their potential applications. For instance, a study on the electron-transmission of substituted pyridines provides insight into the electronic properties of these compounds, which is essential for developing new materials with specific electronic characteristics (Modelli & Burrow, 1983).
Pharmaceutical and Biochemical Applications
While excluding direct drug-related information, it's notable that derivatives of 2-(Chloromethyl)-4-methylpyridine are often used in pharmaceutical research. Studies like the optimization of pH in the electrophoretic separation of methylpyridines highlight the relevance of these compounds in analytical chemistry, which is integral to pharmaceutical research (Wren, 1991).
Environmental and Corrosion Studies
The compound also finds applications in environmental science, like in studies investigating the inhibition effect on mild steel corrosion, which is pivotal in understanding material degradation and protection strategies (Mert, Yüce, Kardaş, & Yazıcı, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJNRKGRRCAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506499 | |
| Record name | 2-(Chloromethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methylpyridine | |
CAS RN |
38198-16-2 | |
| Record name | 2-(Chloromethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

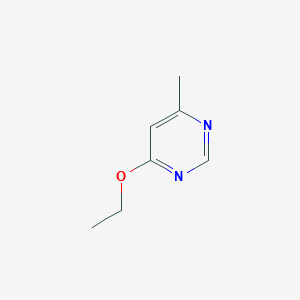
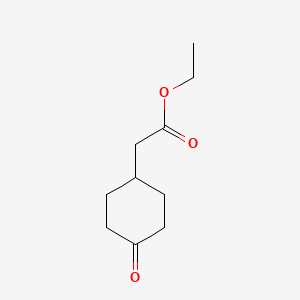
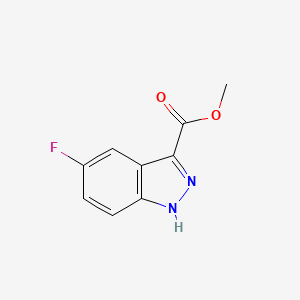

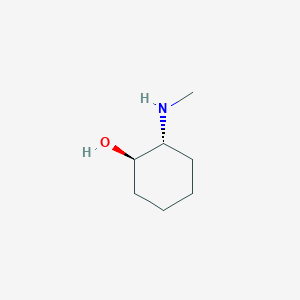


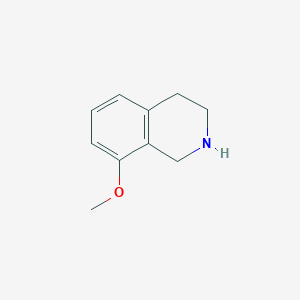
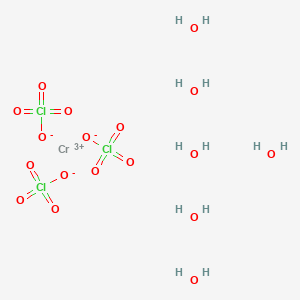
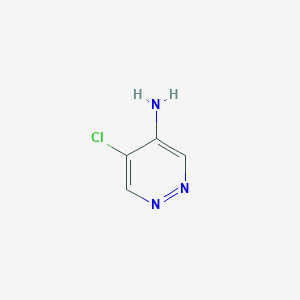
![4H-Dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1589923.png)
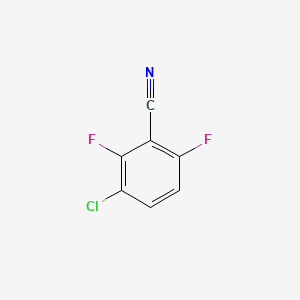
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)
